Ethyl N-(2-butyl)glycinate
Overview
Description
Ethyl N-(2-butyl)glycinate is an organic compound with the molecular formula C8H17NO2. It is an ester derivative of glycine, where the amino group is substituted with a butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl N-(2-butyl)glycinate can be synthesized through the reaction of sec-butylamine with ethyl bromoacetate. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process would typically include steps for purification, such as distillation or recrystallization, to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(2-butyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Butylglycine and ethyl glycine.
Reduction: Butylglycinol and ethyl glycinol.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(2-butyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism by which Ethyl N-(2-butyl)glycinate exerts its effects involves interactions with biological molecules, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active glycine derivative, which can then participate in various biochemical pathways. The butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
Ethyl glycine: Similar structure but lacks the butyl substitution.
Butylglycine: Similar structure but lacks the ethyl ester group.
Glycine esters: A broad class of compounds with varying alkyl groups.
Uniqueness: Ethyl N-(2-butyl)glycinate is unique due to the presence of both an ethyl ester and a butyl group, which can influence its chemical reactivity and biological activity. This dual substitution makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-(butan-2-ylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-7(3)9-6-8(10)11-5-2/h7,9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRUZIMBKAONKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607727 | |
Record name | Ethyl N-butan-2-ylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82560-46-1 | |
Record name | Ethyl N-butan-2-ylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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